molecular formula C16H15ClN4O5S B15002395 1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone

1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone

Cat. No.: B15002395
M. Wt: 410.8 g/mol
InChI Key: FYDYGSXOWXQKFZ-UZYVYHOESA-N
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Description

The compound (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE is a complex organic molecule featuring a benzodiazole ring, a chlorobenzenesulfonyl group, and a methoxydiazenium-1-olate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE typically involves multiple steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzodiazole ring.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the benzodiazole ring using chlorobenzenesulfonyl chloride under basic conditions.

    Attachment of the Oxoethyl Group: The oxoethyl group is introduced via an alkylation reaction.

    Formation of the Methoxydiazenium-1-olate Moiety: The final step involves the reaction of the intermediate with methoxydiazenium-1-olate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzenesulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a probe to study biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of (1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Benzodiazole Derivatives: Compounds with the benzodiazole ring but lacking the chlorobenzenesulfonyl and methoxydiazenium-1-olate moieties.

Uniqueness

(1Z)-1-{2-[3-(4-CHLOROBENZENESULFONYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL]-2-OXOETHYL}-2-METHOXYDIAZEN-1-IUM-1-OLATE: is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C16H15ClN4O5S

Molecular Weight

410.8 g/mol

IUPAC Name

(Z)-[2-[3-(4-chlorophenyl)sulfonyl-2H-benzimidazol-1-yl]-2-oxoethyl]-methoxyimino-oxidoazanium

InChI

InChI=1S/C16H15ClN4O5S/c1-26-18-21(23)10-16(22)19-11-20(15-5-3-2-4-14(15)19)27(24,25)13-8-6-12(17)7-9-13/h2-9H,10-11H2,1H3/b21-18-

InChI Key

FYDYGSXOWXQKFZ-UZYVYHOESA-N

Isomeric SMILES

CO/N=[N+](/CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl)\[O-]

Canonical SMILES

CON=[N+](CC(=O)N1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl)[O-]

Origin of Product

United States

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